2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate

Description

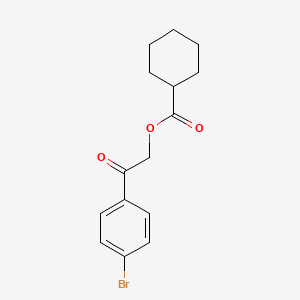

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is an ester derivative characterized by a 4-bromophenyl group attached to a ketone-oxygenated ethyl chain, which is further esterified with cyclohexanecarboxylic acid. This compound belongs to a class of aryl ketone esters with applications in organic synthesis, particularly as intermediates for pharmaceuticals or functional materials. Its structure combines the electron-withdrawing bromophenyl group with the lipophilic cyclohexane moiety, influencing its reactivity and physical properties.

Properties

CAS No. |

61365-38-6 |

|---|---|

Molecular Formula |

C15H17BrO3 |

Molecular Weight |

325.20 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] cyclohexanecarboxylate |

InChI |

InChI=1S/C15H17BrO3/c16-13-8-6-11(7-9-13)14(17)10-19-15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |

InChI Key |

APVJYIVGGLPCQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate typically involves the reaction of 4-bromophenylacetic acid with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate can undergo several types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products Formed

Oxidation: Bromophenyl ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect. The cyclohexanecarboxylate moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Research Findings

Structural Insights :

- Dihedral angles between aromatic rings (e.g., 77.20° in ) influence packing efficiency and stability. The cyclohexane ring’s chair conformation may optimize van der Waals interactions .

Reactivity Trends :

- Electron-withdrawing substituents (e.g., Br) slow ester hydrolysis compared to electron-donating groups (e.g., -OCH₃) .

Biological Relevance :

- Analogs with halogens (Br, Cl) show enhanced bioactivity due to increased lipophilicity and target affinity .

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group attached to a cyclohexanecarboxylate moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections detail these activities.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives with similar structural motifs have shown significant inhibition of pro-inflammatory cytokines in vitro.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of COX enzymes |

| Compound B | 3.5 | Blocking NF-kB signaling |

| 2-(4-Bromophenyl)-2-oxoethyl... | 4.0 | Inhibition of TNF-α production |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that the bromophenyl group enhances antimicrobial activity.

Case Study: Antimicrobial Efficacy

A study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

3. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 9 | Caspase activation |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators.

- Cell Cycle Modulation : The compound may interfere with the cell cycle machinery in cancer cells, promoting apoptosis.

- Membrane Interaction : The lipophilic nature due to the bromophenyl group may enhance membrane penetration, facilitating interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.